5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole
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Description
The compound “5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole” is a complex organic molecule that contains several functional groups and rings. It has an azetidine ring, which is a four-membered cyclic amine, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the thiadiazole ring in separate steps, followed by their connection via an ether linkage . The tert-butyl group could be introduced using a tert-butylating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and thiadiazole rings, along with the ether and tert-butyl functional groups . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and thiadiazole rings, as well as the ether and tert-butyl groups . The azetidine ring, being strained, could be susceptible to ring-opening reactions . The thiadiazole ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ether group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(1-tert-butylazetidin-3-yl)oxy-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-9(15-12-7)14-8-5-13(6-8)10(2,3)4/h8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZRJQSLJTFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CN(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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